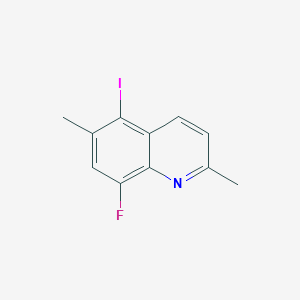
8-Fluoro-5-iodo-2,6-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-5-iodo-2,6-dimethylquinoline is an organic compound with the molecular formula C11H9FIN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-iodo-2,6-dimethylquinoline typically involves multi-step organic reactions. One common method starts with the iodination of 2,6-dimethylquinoline, followed by fluorination. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing simpler quinoline derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 8-Fluoro-5-iodo-2,6-dimethylquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the materials science industry, this compound can be used in the development of novel polymers and advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 8-Fluoro-5-iodo-2,6-dimethylquinoline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
8-Fluoroquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,6-dimethylquinoline: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2,6-Dimethylquinoline: The absence of both halogen atoms makes it a simpler compound with different reactivity and applications.
Uniqueness: 8-Fluoro-5-iodo-2,6-dimethylquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its versatility in synthetic chemistry and its potential biological activities.
Propiedades
Fórmula molecular |
C11H9FIN |
|---|---|
Peso molecular |
301.10 g/mol |
Nombre IUPAC |
8-fluoro-5-iodo-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H9FIN/c1-6-5-9(12)11-8(10(6)13)4-3-7(2)14-11/h3-5H,1-2H3 |
Clave InChI |
RFOXWAVJKRRWBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C(=C2C=C1)I)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


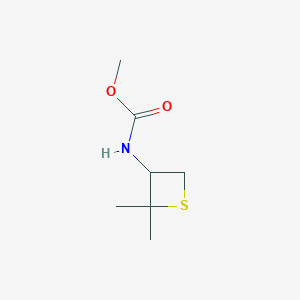
![2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13005294.png)

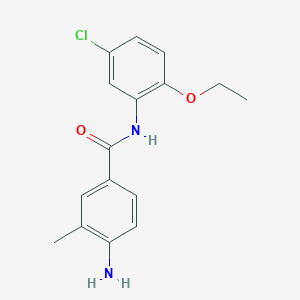
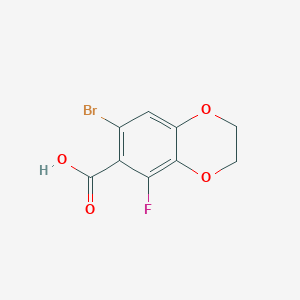
![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)
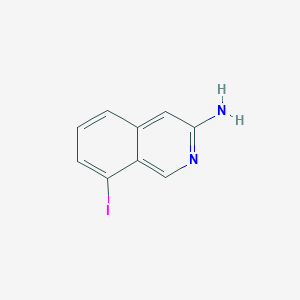
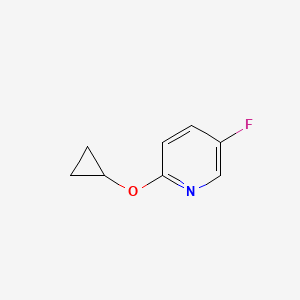
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
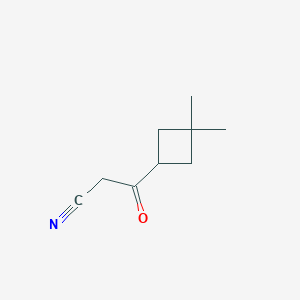
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
![4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005373.png)

